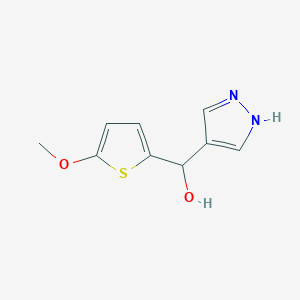

(5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol

CAS No.:

Cat. No.: VC17528644

Molecular Formula: C9H10N2O2S

Molecular Weight: 210.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2O2S |

|---|---|

| Molecular Weight | 210.26 g/mol |

| IUPAC Name | (5-methoxythiophen-2-yl)-(1H-pyrazol-4-yl)methanol |

| Standard InChI | InChI=1S/C9H10N2O2S/c1-13-8-3-2-7(14-8)9(12)6-4-10-11-5-6/h2-5,9,12H,1H3,(H,10,11) |

| Standard InChI Key | AWLXFQUZHNJHIZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(S1)C(C2=CNN=C2)O |

Introduction

Structural Characteristics and Nomenclature

The compound "(5-Methoxythiophen-2-yl)(1H-pyrazol-4-yl)methanol" consists of a central methanol group (-CH2OH) bonded to two heterocyclic aromatic rings: a 5-methoxythiophene moiety at the 2-position and a 1H-pyrazole ring at the 4-position. Key structural features include:

-

Thiophene ring: A five-membered aromatic ring containing sulfur, substituted with a methoxy group (-OCH3) at the 5-position.

-

Pyrazole ring: A five-membered diunsaturated ring with two adjacent nitrogen atoms, unsubstituted except at the 4-position.

-

Methanol group: A hydroxymethyl (-CH2OH) linker enabling hydrogen bonding and derivatization .

This bifunctional architecture suggests potential for intermolecular interactions, such as hydrogen bonding via the methanol group and π-π stacking through the aromatic systems. The methoxy group on thiophene may enhance solubility and electronic effects, as seen in related thiophene derivatives .

Hypothetical Synthesis Pathways

Suzuki-Miyaura Cross-Coupling for Thiophene-Pyrazole Assembly

A plausible route involves Suzuki coupling to connect the thiophene and pyrazole units. For example, (5-methoxythiophen-2-yl)boronic acid could react with a halogenated pyrazole-methanol precursor under Pd catalysis, analogous to methods used for 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines . Optimized conditions might include:

-

Catalyst: PdCl2(dppf)·DCM

-

Base: K2CO3

-

Solvent: 1,4-dioxane/ethanol/water mixture

-

Temperature: 80–100°C

Yields could range from 40% to 60%, based on similar cross-coupling reactions .

Direct Functionalization of Pyrazole-Methanol Intermediates

Predicted Physicochemical Properties

Based on analogs like (5-methyl-1-phenyl-1H-pyrazol-4-yl)methanol (PubChem CID: 2776440) , the target compound’s properties may include:

The methoxy group likely enhances solubility in polar aprotic solvents, while the pyrazole and thiophene rings contribute to π-system interactions .

Challenges in Characterization

Tautomerism and Regioselectivity

The 1H-pyrazole ring exists in tautomeric forms (1H vs. 2H), affecting substituent positioning . Nuclear magnetic resonance (NMR) analysis would require careful interpretation, as seen in studies of pyrazolylchromeno-pyridines .

Synthetic Yield Optimization

Low yields (e.g., 16–26% in Buchwald–Hartwig aminations ) highlight the need for optimized catalysts or alternative routes. Microwave-assisted synthesis or flow chemistry could improve efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume